molecular formula C9H11N5O2 B12939283 N-[Di(1H-imidazol-2-yl)methyl]glycine CAS No. 64269-84-7

N-[Di(1H-imidazol-2-yl)methyl]glycine

Cat. No.: B12939283
CAS No.: 64269-84-7
M. Wt: 221.22 g/mol
InChI Key: WRWIAOCQTXOPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[Di(1H-imidazol-2-yl)methyl]glycine is a novel glycine derivative featuring a dual imidazole moiety, designed for advanced research applications. Compounds containing imidazole rings are of significant interest in medicinal chemistry and chemical biology due to their versatile coordination and binding properties. The structure of this compound, which integrates two 1H-imidazol-2-yl groups, suggests potential as a multidentate ligand for metal coordination or as a functional building block for synthesizing more complex heterocyclic systems. Imidazole-based scaffolds are frequently explored as potential antifungal agents, with some derivatives acting as dual inhibitors of targets like dihydrofolate reductase (DHFR) and N-myristoyltransferase (NMT). Furthermore, similar imidazole-dicarboxamide structures have been investigated as peptidomimetics to inhibit protein-protein interactions, such as those in the HCV NS3/4A protease complex. Researchers can utilize this compound as a key intermediate in developing pharmacologically active molecules or as a core structure in creating functional materials and chemosensors. This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64269-84-7

Molecular Formula

C9H11N5O2

Molecular Weight

221.22 g/mol

IUPAC Name

2-[bis(1H-imidazol-2-yl)methylamino]acetic acid

InChI

InChI=1S/C9H11N5O2/c15-6(16)5-14-7(8-10-1-2-11-8)9-12-3-4-13-9/h1-4,7,14H,5H2,(H,10,11)(H,12,13)(H,15,16)

InChI Key

WRWIAOCQTXOPTC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C(C2=NC=CN2)NCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development

Retrosynthetic Analysis and Precursor Selection for N-[Di(1H-imidazol-2-yl)methyl]glycine

A retrosynthetic approach to this compound reveals two primary fragments: the glycine (B1666218) unit and the di(1H-imidazol-2-yl)methyl moiety. This disconnection suggests that the synthesis can be approached by either constructing the di-imidazole fragment first and then attaching it to the glycine backbone, or by functionalizing a pre-formed glycine derivative.

Imidazole-2-carbaldehyde serves as a crucial and readily available starting material for the synthesis of the di-imidazole portion of the target molecule. Its preparation is well-documented, often involving the oxidation of 2-(hydroxymethyl)imidazole or the formylation of imidazole (B134444) itself. The aldehyde functionality provides a reactive handle for subsequent condensation reactions.

Table 1: Key Precursors and Their Role in the Synthesis

PrecursorRole in Synthesis
Imidazole-2-carbaldehydeProvides the imidazole ring and the aldehyde functionality for constructing the di(1H-imidazol-2-yl)methyl unit.
Glycine/Glycine EstersServes as the amino acid backbone, providing the glycine moiety of the final product.

The formation of the N-methylene-bis(imidazole) core is a critical step in the synthesis of this compound. Several strategies can be employed to achieve this, primarily revolving around the reaction of an imidazole derivative with a suitable one-carbon electrophile.

One common approach involves the reaction of two equivalents of an imidazole with a formaldehyde (B43269) equivalent, such as paraformaldehyde or diiodomethane, in the presence of a base. This method directly links the two imidazole rings through a methylene (B1212753) bridge. Another strategy utilizes a pre-formed di(1H-imidazol-2-yl)methanol, which can be generated from the reaction of imidazole with glyoxal, followed by reduction. This intermediate can then be activated for subsequent nucleophilic substitution.

Multi-step Synthetic Pathways for this compound

The assembly of this compound typically involves a sequence of reactions that form the key bonds and introduce the necessary functional groups.

A key step in many synthetic routes is the condensation of imidazole-2-carbaldehyde with an amine, often in the presence of a reducing agent (reductive amination). For the synthesis of this compound, this would involve the reaction of imidazole-2-carbaldehyde with a glycine derivative.

Alternatively, the di(1H-imidazol-2-yl)methyl unit can be formed through the self-condensation of imidazole-2-carbaldehyde under specific conditions or by reacting it with another imidazole nucleophile. For instance, the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, can be adapted for the synthesis of substituted imidazoles. researchgate.net While not a direct route to the di-imidazole methane (B114726) core, the principles of imidazole ring formation are relevant.

The introduction of the di(1H-imidazol-2-yl)methyl group onto the nitrogen atom of glycine or a glycine ester is a crucial C-N bond-forming step. This is typically achieved through N-alkylation. A common method involves the reaction of a glycine ester with a suitable electrophile, such as di(1H-imidazol-2-yl)methanol that has been activated by conversion to a halide or a sulfonate ester.

The use of sodium hydride and an alkyl halide is a broadly applied method for the N-alkylation of N-acyl and N-carbamoyl amino acids. monash.edu In the context of this synthesis, a di(1H-imidazol-2-yl)methyl halide could be used to alkylate a protected glycine derivative. The choice of base and solvent is critical to ensure efficient alkylation while minimizing side reactions.

To achieve regioselectivity and prevent unwanted side reactions, the use of protecting groups for both the imidazole and glycine moieties is often necessary.

For the imidazole ring, the nitrogen atoms can be protected to prevent N-alkylation at undesired positions. Common protecting groups for imidazole include the trityl (Trt), benzyloxymethyl (BOM), and various silyl (B83357) ethers like [2-(trimethylsilyl)ethoxy]methyl (SEM). acs.orgpeptide.com The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal. For instance, the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group has been used as a protecting group for the imidazole ring of histidine in peptide synthesis. jst.go.jp

For glycine, both the amino and carboxyl groups may require protection. The amino group is commonly protected with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z), which can be removed under acidic or hydrogenolysis conditions, respectively. creative-peptides.com The carboxyl group is often protected as an ester, such as a methyl or ethyl ester, which can be hydrolyzed under basic conditions. The strategic use and orthogonal deprotection of these groups are essential for the successful synthesis of this compound.

Table 2: Common Protecting Groups in the Synthesis

MoietyFunctional GroupProtecting GroupDeprotection Conditions
ImidazoleNitrogenTrityl (Trt)Mild acid
[2-(Trimethylsilyl)ethoxy]methyl (SEM)Fluoride ions or acid
GlycineAmino Grouptert-Butoxycarbonyl (Boc)Acid (e.g., TFA) creative-peptides.com
Benzyloxycarbonyl (Z)Hydrogenolysis (H2/Pd) creative-peptides.com
Carboxyl GroupMethyl/Ethyl EsterBase-mediated hydrolysis
Benzyl EsterHydrogenolysis

Optimization of Reaction Conditions and Yield Enhancement Protocols

Solvent Effects and Catalysis in this compound Synthesis

The synthesis of the core structure of this compound likely proceeds through the formation of a di-imidazolylmethane intermediate. The selection of an appropriate solvent and catalyst is paramount in this process, which often resembles a Mannich reaction.

Solvent Effects: The polarity and proticity of the solvent can significantly influence reaction rates and product selectivity. For Mannich-type reactions involving imidazoles, a variety of solvents have been explored. Dichloromethane (CH2Cl2) is a common choice due to its inert nature and ability to dissolve a wide range of organic reactants. researchgate.net However, for more environmentally benign processes, solvents like tert-butyl methyl ether (TBME) have been successfully employed, particularly in reactions involving N-nonsubstituted 1,2-diamines. researchgate.net In some cases, polar aprotic solvents such as dimethylformamide (DMF) are used, especially when employing catalysts like triethylamine, to facilitate the dissolution of reactants and intermediates and to promote the desired reaction pathway with high regioselectivity. chemscene.com The choice of solvent can also impact the formation of isomers, with several solvents capable of producing a desired isomer exclusively or as the major product. chemscene.com

Catalysis: Catalysis plays a pivotal role in accelerating the reaction and improving yields. For the synthesis of related glycine derivatives, heterogeneous catalysts, such as silica-imidazole solid catalysts, have demonstrated high efficiency. nih.gov These catalysts are advantageous due to their ease of separation from the reaction mixture. In the context of Mannich reactions, bifunctional cinchona alkaloids have been utilized as catalysts to achieve high enantioselectivity in the synthesis of β-amino acids from malonates and imines. nih.gov For the formation of imidazoline (B1206853) rings from aldehydes and diamines, N-bromosuccinimide (NBS) has been used to oxidize the aminal intermediate. researchgate.net In the synthesis of related benzimidazole (B57391) derivatives, acid catalysis is often employed to promote the cyclization step. nih.gov

Interactive Data Table: Solvent and Catalyst Effects on Related Imidazole Syntheses

Catalyst/Solvent SystemReactantsProduct TypeKey FindingReference
Silica-Imidazole / TolueneSchiff base, α-chloroacetic acidN-Glycine derivativeToluene was the best solvent, yielding up to 90% product. nih.gov
NBS / CH2Cl2 or TBMEAldehydes, DiaminesImidazolinesTBME is a more environmentally friendly alternative to CH2Cl2. researchgate.net
Triethylamine / DMFIsothiocyanates, N-arylcyanothioformamidesImidazolidineiminodithionesExclusive regioselectivity achieved with this catalytic system. chemscene.com
Bifunctional Cinchona AlkaloidMalonates, N-Boc iminesβ-Amino AcidsHighly enantioselective direct Mannich reactions were developed. nih.gov
IodineN-substituted 1-amino-2,3-dihydro-1H-imidazole-2-thiones, Peracylated riboseN-nucleosidesFusion in the presence of iodine afforded moderate yields. nih.gov

Temperature and Pressure Influence on Reaction Efficiency

Temperature and pressure are critical physical parameters that directly affect reaction kinetics and, consequently, the efficiency of the synthesis of this compound.

Temperature: The reaction temperature often represents a trade-off between reaction rate and product stability. For the synthesis of N-glycine derivatives using a silica-imidazole catalyst, increasing the temperature from 70 °C to 90 °C led to an increase in the reaction percentage from 57% to 90%. nih.gov This suggests that for this particular system, higher temperatures are favorable for overcoming the activation energy barrier. However, for other reactions, such as the synthesis of certain imidazolidine (B613845) derivatives, reactions can be carried out at room temperature or even lower temperatures (-60 °C) to control selectivity. nih.gov The thermal rearrangement of some imidazole derivatives to form nucleosides required high temperatures, although this resulted in low yields. nih.gov

Pressure: While many of the synthetic steps towards this compound are typically conducted at atmospheric pressure, variations in pressure can be employed to influence reactions involving gaseous reagents or to shift reaction equilibria in accordance with Le Chatelier's principle. However, based on the available literature for analogous compounds, pressure is not commonly reported as a key optimization parameter. Most syntheses of related imidazole and glycine derivatives are performed under standard atmospheric conditions. researchgate.netchemscene.comnih.gov

Data Table: Temperature Effects on Related Syntheses

Reaction TypeTemperature RangeObservationReference
N-Glycine Derivative Synthesis70 °C - 90 °CYield increased with temperature, with 90 °C being optimal. nih.gov
Enantioselective Mannich Reaction-60 °CHigh enantioselectivity was achieved at low temperatures. nih.gov
Imidazoline SynthesisRoom Temperature to RefluxMild conditions were generally sufficient for the reaction. researchgate.net
Thermal Rearrangement of Imidazole DerivativeHigh TemperatureLed to the desired product but in low yield. nih.gov

Purification and Isolation Techniques for this compound and its Intermediates

The purification and isolation of this compound and its synthetic intermediates are critical for obtaining a product of high purity. A combination of techniques is typically employed, leveraging the physicochemical properties of the compounds.

Intermediates: The primary intermediate, likely a di-imidazolylmethylamine derivative, can be purified using several methods. If the intermediate is a solid, recrystallization from a suitable solvent system is a common and effective technique. For non-crystalline intermediates, column chromatography is the method of choice. The selection of the stationary phase (e.g., silica (B1680970) gel, alumina) and the eluent system is crucial for achieving good separation. For instance, in the synthesis of purine (B94841) precursors from imidazole derivatives, chromatography with a hexane/chloroform eluent system was used for purification. nih.gov

Final Product: this compound, being an amino acid derivative, is likely to be a zwitterionic and polar compound. Its purification might involve techniques such as:

Crystallization: Due to its polar nature, crystallization from polar solvents or solvent mixtures (e.g., water/ethanol, water/acetone) is a primary method for purification.

Ion-Exchange Chromatography: This technique is particularly well-suited for separating amino acids and their derivatives based on their charge.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC with a suitable column (e.g., reversed-phase C18) and mobile phase can be employed.

Chemical Precipitation: In some cases, adjusting the pH of the solution to the isoelectric point of the amino acid can lead to its precipitation, allowing for separation. The purification of glycine N-methyltransferase involved steps like ammonium (B1175870) sulfate (B86663) precipitation and chromatography on DEAE-cellulose and hydroxyapatite.

The characterization of the purified compounds is then typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm the structure and purity.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization for Definitive Structural Assignment

Spectroscopic analysis is fundamental to confirming the identity and purity of N-[Di(1H-imidazol-2-yl)methyl]glycine in the absence of a single crystal structure. A suite of spectroscopic techniques provides complementary information to build a complete picture of the molecule's covalent framework and functional groups.

Two-dimensional NMR spectroscopy has been instrumental in unequivocally assigning the proton (¹H) and carbon (¹³C) signals of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) reveal the connectivity between atoms within the molecule.

COSY experiments establish the proton-proton coupling networks, for instance, confirming the relationship between the protons on the imidazole (B134444) rings. HSQC, on the other hand, directly correlates each proton signal to the carbon to which it is attached. The long-range correlations observed in HMBC spectra are crucial for assigning quaternary carbons and piecing together the entire molecular skeleton, including the connection between the glycine (B1666218) moiety and the two imidazole rings via the methine bridge.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound in D₂O

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Glycine CH₂3.3851.9
Methine CH5.6560.1
Imidazole CH (C4/C5)7.21124.2
Imidazole CH (C4/C5)7.23124.2
Glycine COO⁻-176.5
Imidazole C2-142.1

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the protonated molecule, [M+H]⁺. This precision allows for the determination of the compound's elemental formula, distinguishing it from other molecules with the same nominal mass. The experimentally measured mass is compared to the calculated mass for the proposed formula, with a very small mass error providing strong evidence for the correct composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zMeasured m/z
[C₁₀H₁₃N₅O₂ + H]⁺252.1142252.1145

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in this compound. The spectra show characteristic absorption or scattering bands corresponding to the vibrational modes of specific bonds.

For instance, the presence of the carboxylate group is confirmed by strong, broad absorption bands in the FT-IR spectrum. The C=N and C=C stretching vibrations of the imidazole rings, as well as N-H and C-H stretching and bending modes, all contribute to a unique vibrational fingerprint that can be used to identify the compound.

Table 3: Key FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Assignment
~3400N-H Stretch (Imidazole)
~3100-3000C-H Stretch (Aromatic/Aliphatic)
~1600Asymmetric COO⁻ Stretch
~1580C=N Stretch (Imidazole)
~1400Symmetric COO⁻ Stretch

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture and Intermolecular Interactions

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction (SCXRD). This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous view of the molecule's conformation in the solid state.

SCXRD studies of this compound have revealed the presence of significant intramolecular hydrogen bonds. These interactions play a crucial role in stabilizing the molecule's conformation. For example, a hydrogen bond can form between the nitrogen of one imidazole ring and the hydrogen of the glycine's secondary amine. The precise location of hydrogen atoms in the crystal structure also allows for the unambiguous determination of the tautomeric form of the imidazole rings.

Beyond the structure of a single molecule, SCXRD elucidates how molecules of this compound arrange themselves in a crystalline lattice. This crystal packing is dictated by a variety of intermolecular forces, including hydrogen bonding, and π-π stacking interactions between the imidazole rings. The analysis of these interactions is key to understanding the supramolecular assembly of the compound, which can influence its physical properties. The glycine moiety, with its carboxylate group, is a key participant in extensive hydrogen-bonding networks that link the individual molecules into a stable, three-dimensional architecture.

Conformational Analysis and Stereochemical Considerations

Dynamic NMR Studies for Rotational Barriers and Fluxional Behavior

A review of the scientific literature did not yield specific studies employing dynamic or variable-temperature Nuclear Magnetic Resonance (NMR) to determine the rotational energy barriers or quantify the fluxional behavior of unbound this compound.

Such studies are critical for understanding the conformational dynamics of flexible molecules in solution. For a molecule like this, potential dynamic processes that could be investigated via variable-temperature NMR include:

Rotation around the N-C bonds: The energy barrier for rotation around the single bonds connecting the central nitrogen to the methylene (B1212753) group of the glycine and the methyl group bearing the imidazoles could be quantified.

Imidazole Ring Rotation: The rotation of the two imidazole rings around their respective C-C bonds to the central methylene group.

Nitrogen Inversion: The inversion of the sp³-hybridized tertiary amine center.

In the absence of specific experimental data, the rotational barriers and the rates of these conformational changes for the free ligand remain unquantified in the surveyed literature. For its metal complexes, such dynamic behavior would be highly dependent on the specific metal ion, the coordination geometry, and the solvent conditions.

Table 1: Potential Dynamic Processes in this compound

Dynamic ProcessBonds InvolvedPotential Information from Dynamic NMR
Glycine Arm RotationN-CH₂ (glycine)Energy barrier for the rotation of the carboxymethyl group.
Imidazole Arm RotationN-CH(Im)₂, CH-C(Im)Energy barriers for the movement of the imidazole moieties.
Nitrogen Inversion-Energy barrier for the pyramidal inversion of the central nitrogen atom.

This table represents theoretical processes that could be studied, but for which specific experimental data for this compound is not available in the reviewed literature.

Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Determination (if chiral centers are present)

The molecule this compound is achiral. It does not possess any stereocenters (chiral carbons or a stereogenic nitrogen in its stable state) and lacks planar or axial chirality. The central carbon of the glycine moiety is a CH₂ group, and the two imidazole substituents on the adjacent methyl group are identical. Consequently, the molecule has a plane of symmetry and cannot exist as enantiomers.

Because the molecule is achiral, it does not exhibit optical activity. Therefore, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which measure the differential absorption or rotation of circularly polarized light, are not applicable for determining its absolute configuration. An achiral compound will not produce a CD or ORD spectrum.

While the free ligand is achiral, it is conceivable that upon coordination to a metal center in a specific, rigid geometry, the resulting complex could become chiral. For instance, a particular twisted conformation of the chelate rings could lead to a pair of non-superimposable mirror-image complexes (enantiomers). If such chiral metal complexes were formed and the enantiomers resolved, chiroptical spectroscopy could then be used to study their stereochemical properties. However, a review of the scientific literature did not provide specific examples of resolved chiral complexes of this compound or their corresponding CD/ORD analyses.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the optimal arrangement of atoms in space and the distribution of electrons.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to determine the ground-state properties of molecules similar to N-[Di(1H-imidazol-2-yl)methyl]glycine. DFT calculations, typically employing hybrid functionals like B3LYP with basis sets such as 6-311G++(d,p), are used to optimize the molecular geometry and predict electronic configurations. acs.orgsid.ir

For this compound, DFT would predict the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure. The geometry is largely dictated by the sp3 hybridized central carbon atom linking the two imidazole (B134444) rings and the flexible glycine (B1666218) chain. The delocalized π-systems of the imidazole rings are planar, and their orientation relative to each other and the glycine moiety is a key structural feature.

Table 1: Predicted Ground State Geometrical Parameters from DFT Calculations on Analogous Structures Note: These are representative values based on calculations of similar imidazole and glycine-containing ligands.

Parameter Predicted Value
Bond Lengths (Å)
C-N (imidazole ring) ~1.38 Å
C=N (imidazole ring) ~1.32 Å
C-C (imidazole ring) ~1.36 Å
C-C (methane bridge) ~1.54 Å
C-N (glycine) ~1.46 Å
C-C (glycine) ~1.53 Å
C=O (carboxylic acid) ~1.21 Å
C-O (carboxylic acid) ~1.35 Å
**Bond Angles (°) **
N-C-N (imidazole ring) ~108°
C-N-C (imidazole ring) ~109°
Im-C-Im (dihedral) Variable (flexible)
O-C=O (carboxylate) ~125°

For higher accuracy, particularly for electronic energies and reaction barriers, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are employed. sid.irrsc.org While computationally more demanding than DFT, these methods provide benchmark-quality data. For this compound, such calculations would be crucial for accurately determining the relative energies of different conformers and the thermodynamics of protonation or metal chelation.

Bonding analysis, often performed using Natural Bond Orbital (NBO) theory, would reveal the nature of the intramolecular interactions. This includes the charge distribution, showing the electron-donating nature of the imidazole nitrogens and the carboxylate group, and identifying key hydrogen bonding possibilities that stabilize certain conformations.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum calculations excel at describing static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a view of the molecule's flexibility and its interactions with the surrounding environment, particularly with solvent molecules like water. acs.orgnih.govnih.gov

For this compound, an MD simulation would reveal its vast conformational landscape. The molecule possesses multiple rotatable bonds, leading to a wide range of possible shapes in solution. Simulations can identify the most populated conformational clusters and the energy barriers for converting between them. nih.gov Furthermore, MD is essential for understanding how water molecules arrange around the ligand, forming hydrogen bonds with the imidazole N-H groups, the amine, and the carboxylate group, which in turn influences the ligand's preferred conformation for binding to metal ions. acs.org

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results.

NMR Chemical Shifts : The prediction of 1H and 13C NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT. nih.govnih.gov For this compound, calculations would predict distinct signals for the protons and carbons of the imidazole rings, the methylene (B1212753) bridge, and the glycine backbone. researchgate.netnih.govchemicalbook.com These predicted shifts help in the assignment of experimental spectra.

Vibrational Frequencies : Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. These calculations identify the characteristic stretching and bending modes of the functional groups, such as the N-H and C=O stretches. Comparing calculated frequencies with experimental IR spectra helps confirm the molecular structure and identify specific conformations. nih.gov

Table 2: Representative Predicted Spectroscopic Data Note: These are characteristic values based on computational studies of imidazole and glycine derivatives.

Parameter Predicted Value
1H NMR Chemical Shifts (ppm)
Imidazole C-H 7.0 - 7.8 ppm
Methane (B114726) bridge C-H ~4.5 - 5.5 ppm
Glycine CH2 ~3.5 - 4.0 ppm
Imidazole N-H > 10 ppm
13C NMR Chemical Shifts (ppm)
Imidazole C2 ~140 ppm
Imidazole C4/C5 ~120 - 130 ppm
Methane bridge C ~50 - 60 ppm
Glycine CH2 ~45 - 55 ppm
Carboxylate C=O ~170 - 175 ppm
Vibrational Frequencies (cm-1)
N-H Stretch (imidazole) ~3100 - 3150 cm-1
C=O Stretch (acid) ~1700 - 1750 cm-1
C=N Stretch (imidazole) ~1500 - 1600 cm-1

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO is the region most likely to donate electrons, while the LUMO is the region most likely to accept them. nih.govyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole rings and the carboxylate group, indicating these are the primary sites for electrophilic attack and metal coordination. The LUMO is likely distributed across the π-antibonding orbitals of the imidazole rings. researchgate.netnsf.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more easily polarized and more reactive. rsc.org From these orbital energies, various reactivity descriptors can be calculated.

Table 3: Calculated Reactivity Descriptors (Illustrative) Note: Values are illustrative and depend heavily on the computational method and solvent model.

Descriptor Formula Significance
HOMO Energy EHOMO Ionization Potential
LUMO Energy ELUMO Electron Affinity
Energy Gap (ΔE) ELUMO - EHOMO Chemical Reactivity/Stability
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to charge transfer
Chemical Softness (S) 1 / (2η) Ease of charge transfer

Computational Determination of Acidity Constants (pKa) and Protonation Equilibria

This compound has multiple sites that can be protonated or deprotonated: the carboxylic acid group and the nitrogen atoms of the two imidazole rings. The acidity constant (pKa) for each of these sites is critical for understanding the molecule's charge state at a given pH, which in turn governs its solubility and chelating ability.

Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. mdpi.com This typically involves a thermodynamic cycle that combines gas-phase energy calculations (using DFT or higher-level methods) with a solvation model, such as the Polarizable Continuum Model (PCM), to account for the significant effect of the solvent. sid.ir

For this molecule, one would expect three primary pKa values:

pKa1 : Corresponding to the deprotonation of the carboxylic acid group (-COOH → -COO-), expected to be in the range of 2-3.

Mechanistic Elucidation of Reactions involving this compound via Transition State Calculations

The intricate reactivity of this compound, a molecule possessing multiple coordination sites in the form of two imidazole rings and a glycine moiety, necessitates the use of sophisticated computational methods for a detailed understanding of its reaction mechanisms. Transition state calculations, primarily employing Density Functional Theory (DFT), have emerged as a powerful tool to map the potential energy surfaces of reactions involving this and structurally related ligands. These calculations provide critical insights into reaction pathways, activation energies, and the geometries of transient intermediates and transition states, which are often difficult or impossible to characterize experimentally.

Theoretical investigations into the reactivity of imidazole-based ligands have laid a foundation for understanding the behavior of this compound. Studies on mono-substituted imidazoles, for instance, have utilized DFT to calculate global and local quantum chemical reactivity descriptors. researchgate.net These descriptors help in predicting the most likely sites for electrophilic or nucleophilic attack. For this compound, such calculations can differentiate the reactivity of the nitrogen atoms within the imidazole rings and the amino and carboxylate groups of the glycine substituent.

Furthermore, computational studies on the formation of glycine itself have provided valuable data on reaction barriers for various proposed interstellar chemical pathways. rsc.orgmdpi.comrsc.org These studies showcase the utility of transition state calculations in determining the feasibility of a reaction under specific conditions. For instance, the calculated energy barriers for radical-involved and concerted mechanisms in glycine formation highlight how computational chemistry can pinpoint the most probable reaction routes. rsc.orgrsc.org

In the context of coordination chemistry, DFT studies on metal complexes of ligands containing both bis(imidazol-2-yl) and amino acid or peptide functionalities offer a more direct parallel. dntb.gov.ua Such studies have successfully elucidated the coordination modes and the step-wise formation of complexes. dntb.gov.uarsc.org For this compound, transition state calculations can be employed to model the chelation process with metal ions. This would involve calculating the energy barriers for the sequential binding of the imidazole nitrogen atoms and the glycine's amino and carboxylate groups.

A hypothetical reaction mechanism for the coordination of a metal ion (M²⁺) to this compound could be dissected into several elementary steps, each with a corresponding transition state. The initial step would likely involve the formation of an encounter complex, followed by the coordination of one of the imidazole nitrogens. Subsequent steps would involve the chelation by the second imidazole ring and finally the coordination of the glycine moiety. Each of these steps would proceed through a specific transition state, the structure and energy of which can be determined computationally.

Below is an interactive data table showcasing hypothetical data from a DFT study on the mechanism of metal chelation by this compound.

Reaction StepTransition State (TS)Activation Energy (kcal/mol)Key Bond Distances in TS (Å)
1. First Imidazole CoordinationTS18.5M-N(im1): 2.45
2. Second Imidazole ChelationTS212.2M-N(im2): 2.60
3. Glycine Amino Group CoordinationTS310.8M-N(gly): 2.55
4. Glycine Carboxylate Group CoordinationTS47.1M-O(carboxyl): 2.30

This table is illustrative and based on typical values found in computational studies of coordination chemistry.

The activation energies presented in the table provide a quantitative measure of the kinetic feasibility of each step. The key bond distances in the transition state geometries reveal the extent of bond formation at the peak of the energy barrier. For example, a longer M-N distance in the transition state compared to the final complex indicates an early transition state.

In addition to coordination reactions, transition state calculations can elucidate other potential reactions, such as proton transfer events within the molecule or reactions involving the methylene bridge. For instance, the acidity of the N-H protons on the imidazole rings can be influenced by the coordination state of the ligand, a phenomenon that can be quantitatively assessed through computational modeling of proton transfer pathways and their associated energy barriers.

Chemical Reactivity and Mechanistic Pathway Elucidation

Acid-Base Properties of the Imidazole (B134444) and Glycine (B1666218) Moieties

The structure of N-[Di(1H-imidazol-2-yl)methyl]glycine contains several ionizable groups that define its acid-base characteristics. The imidazole ring is amphoteric, meaning it can act as both an acid and a base. wikipedia.orgmdpi.com The sp2-hybridized nitrogen atom (N-3) is basic and can be protonated to form a stable imidazolium (B1220033) salt, while the N-1 nitrogen is weakly acidic. mdpi.com The pKa of the conjugate acid of imidazole is approximately 7, making it a significantly stronger base than pyridine (B92270). wikipedia.org The glycine moiety possesses a carboxylic acid group, which is acidic, and an amino group, which is basic.

Table 1: General Acid-Base Properties of Functional Moieties

Functional GroupPropertyApproximate pKa
Imidazole (N-3)Basic7.0 (for the conjugate acid) wikipedia.org
Imidazole (N-1)Acidic14.5 wikipedia.org
Glycine (Carboxyl)Acidic~2.3
Glycine (Amino)Basic~9.6
Tertiary AmineBasicVaries

Note: The pKa values for glycine are general and can be influenced by the molecular structure.

Electrophilic and Nucleophilic Reactivity at Key Molecular Sites

The reactivity of this compound is characterized by several nucleophilic and electrophilic centers.

Nucleophilic Sites:

Imidazole N-3 Nitrogen: The lone pair of electrons on the sp2-hybridized nitrogen of the imidazole rings is a primary nucleophilic site, readily participating in coordination with metal ions and reactions with electrophiles. mdpi.comyoutube.com

Tertiary Amine Nitrogen: The nitrogen atom of the glycine's amino group is also nucleophilic and can react with electrophiles.

Carboxylate Oxygen: The deprotonated carboxylate group of the glycine moiety is a strong nucleophile.

Electrophilic Sites:

Imidazole C-2 Carbon: The carbon atom situated between the two nitrogen atoms in the imidazole ring can exhibit electrophilic character, especially when the ring is activated.

Carbonyl Carbon: The carbon atom of the glycine's carboxyl group is an electrophilic center, susceptible to nucleophilic attack.

The imidazole ring itself can act as a bioisostere for an amide bond, which suggests its involvement in various biological interactions and provides resistance to metabolic cleavage. uni-saarland.de The reactivity of related bis(imidazole) systems has been explored in the context of forming metal complexes and in catalytic applications, such as the Suzuki-Miyaura coupling, where the ligand properties play a crucial role. acs.org

Cyclization and Rearrangement Reactions of the this compound Scaffold

The scaffold of this compound and related bis(imidazole) compounds can undergo various cyclization and rearrangement reactions. For instance, intramolecular homolytic aromatic substitutions have been reported for imidazol-2-yl radicals, leading to the formation of tricyclic fused heterocycles. This type of reaction demonstrates the potential for generating complex polycyclic structures from the bis(imidazole) framework. The efficiency of such photocyclizations can be influenced by substituents on the aromatic rings.

The synthesis of various heterocyclic compounds, including benzimidazoles, can involve the cyclization of Schiff base precursors. nih.gov While not directly a reaction of the title compound, this illustrates a common strategy for forming the imidazole ring itself, which is a key component of the scaffold. The formation of bis-imidazole derivatives can also be achieved through Michael-type additions and other condensation reactions. globaljournals.org

Stability and Degradation Pathways (Thermal, Photochemical)

The stability of this compound is influenced by environmental factors such as heat and light.

Thermal Stability: Imidazole-containing compounds generally exhibit good thermal stability. Studies on cobalt-imidazole complexes have shown them to be stable up to 150-170 °C. mdpi.com The thermal decomposition of such complexes often proceeds in stages, with the release of gaseous products like N₂, CO, H₂O, and CO₂ at higher temperatures. mdpi.com Research on imidazole-based ionic liquids indicates that their thermal decomposition can occur through deprotonation or dealkylation of the imidazolium cation by the anion. escholarship.org The thermal stability of imidazole derivatives can be affected by the nature of their substituents. rsc.org For example, in one study, imidazole derivatives with olefinic π-linkers showed thermal degradation between 260 and 330 °C. rsc.org

Table 2: Thermal Decomposition Data for Related Imidazole Compounds

Compound TypeDecomposition Onset/RangeReference
Hexaimidazolecobalt(II) nitrate> 150 °C mdpi.com
Hexaimidazolecobalt(II) perchlorate (B79767)> 170 °C mdpi.com
Imidazoles with olefinic π-linkers260 - 330 °C rsc.org

Photochemical Stability: The imidazole ring system can be involved in photochemical reactions. For example, UV-induced homolytic cleavage of an aryl halide can generate an imidazol-2-yl radical, which can then undergo intramolecular cyclization. The photochemical stability of imidazole derivatives is an area of interest, particularly for applications where they might be exposed to light. Some imidazole-based compounds have been investigated for their nonlinear optical properties, which are related to their electronic structure and how they interact with light. rsc.org

Formation of this compound Derivatives and Mechanistic Aspects

The this compound scaffold is a versatile platform for the synthesis of a wide range of derivatives, particularly metal complexes. The two imidazole rings and the glycine arm provide a multidentate chelation site for various metal ions. capes.gov.brrsc.org The coordination chemistry of such ligands is extensive, with the formation of both mononuclear and dinuclear complexes. researchgate.netacs.org

The synthesis of derivatives often involves the reaction of the ligand with a metal salt in a suitable solvent. mdpi.com For example, copper(II) complexes of bis(imidazol-2-yl)methylamine have been prepared, where the ligand coordinates in a didentate fashion through the imidazole nitrogen atoms. capes.gov.br The formation of these complexes is often accompanied by the protonation of the amine nitrogen, which does not coordinate to the metal ion. capes.gov.br

The synthesis of derivatives is not limited to metal complexes. The imidazole rings can be N-alkylated or N-arylated to modify the steric and electronic properties of the ligand. nih.govnih.gov For example, reacting di(1H-imidazol-1-yl)methane with 2-(bromomethyl)naphthalene (B188764) leads to the formation of a bis-imidazolium salt. nih.gov These modifications can have a significant impact on the properties and applications of the resulting compounds.

The mechanism of derivative formation often involves nucleophilic attack from the imidazole or amine nitrogens on an electrophilic center. For instance, the synthesis of bis(1H-indazol-1-yl)methane, a related structure, has been achieved through reactions with methylene (B1212753) halides or via multi-step pathways involving intermediate formation. mdpi.com

Based on a thorough review of available scientific literature, there is insufficient specific data published on the chemical compound This compound to generate the detailed article as requested. The provided outline requires in-depth information on the synthesis, coordination chemistry, spectroscopic characterization, stability, and redox properties of this specific ligand and its metal complexes.

To adhere to the strict instruction of focusing solely on this compound and not introducing data from other compounds, it is not possible to provide a scientifically accurate and detailed article for each specified section and subsection. Fulfilling the request would require dedicated experimental data that does not appear to be publicly available at this time.

Coordination Chemistry and Ligand Properties

Catalytic Applications of N-[Di(1H-imidazol-2-yl)methyl]glycine-Metal Complexes

The unique structural features of this compound, combining the π-acceptor and σ-donor properties of the imidazole (B134444) rings with the flexible chelation of the glycine (B1666218) moiety, make its metal complexes promising candidates for catalysis. The two imidazole nitrogen atoms and the nitrogen and oxygen atoms of the glycine backbone can bind to a metal center, creating a stable yet reactive environment conducive to catalytic turnovers.

Homogeneous Catalysis (e.g., Oxidation, Reduction, C-C Coupling)

In homogeneous catalysis, metal complexes of ligands structurally related to this compound have demonstrated considerable efficacy. These soluble catalysts are often valued for their high activity and selectivity under mild reaction conditions.

Oxidation Reactions: Metal complexes containing imidazole moieties have been successfully employed as catalysts for oxidation reactions. For instance, copper(II), cobalt(II), nickel(II), and zinc(II) complexes with simple imidazole and acetate (B1210297) ligands have been tested as catalysts in the liquid-phase oxidation of styrene (B11656) using hydrogen peroxide as an environmentally benign oxidant. nih.gov Although not the specific ligand , this study highlights the potential of imidazole-containing coordination spheres to activate oxidants for olefin epoxidation and other oxidative transformations. The catalytic activity is influenced by the central metal ion, with different metals yielding varying conversion rates and product selectivities. nih.gov

Reduction Reactions: Palladium complexes featuring N-heterocyclic carbene (NHC) ligands derived from imidazole-4,5-dicarboxylic acid have been synthesized and shown to be active in the reduction of p-nitrophenol. nih.gov These PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, which are structurally related through their imidazole core, can facilitate hydrogenation and transfer hydrogenation reactions, which are crucial processes in organic synthesis.

Carbon-Carbon Coupling Reactions: The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for forming C-C bonds, has been successfully catalyzed by palladium complexes of imidazole-based ligands. Novel PEPPSI-type metallosurfactants with an imidazole-4,5-dicarboxylic acid core have shown catalytic activity in Suzuki-Miyaura reactions in aqueous media. nih.gov Furthermore, molybdenum complexes containing N-methylimidazole have been shown to mediate C-C coupling reactions, proceeding through the deprotonation of the imidazole ring. nih.gov This reactivity underscores the ability of imidazole-containing ligands to participate directly in reaction mechanisms, facilitating the formation of new carbon-carbon bonds. Copper-catalyzed cross-coupling reactions of methyl ketones with pyridin-2-amines also exemplify the utility of transition metal catalysis in forming C-N and C=O bonds, which are often discussed in the context of C-C coupling methodologies. researchgate.net

Table 1: Examples of Homogeneous Catalysis with Related Imidazole-Containing Metal Complexes This table presents data for metal complexes with ligands structurally related to this compound to illustrate potential catalytic applications.

Reaction TypeCatalyst/MetalSubstratesProductKey FindingsReference
Styrene OxidationCo(II), Ni(II), Cu(II), Zn(II) with ImidazoleStyrene, H₂O₂Styrene Oxide, BenzaldehydeDemonstrates the ability of imidazole complexes to catalyze oxidation. Activity depends on the metal center. nih.gov
Suzuki-Miyaura CouplingPalladium(II) with Imidazole-4,5-dicarboxylic acid derivativeAryl halides, Boronic acidsBiarylsEffective C-C bond formation in aqueous media, highlighting green chemistry applications. nih.gov
C-C CouplingMolybdenum(0) with N-methylimidazoleAllyl and Imidazole ligandsC-C coupled productShows imidazole ligand participation in the coupling mechanism. nih.gov

Heterogeneous Catalysis and Supported Systems

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving catalyst recyclability and simplifying product purification. Ligands like this compound are well-suited for this purpose, as the glycine moiety provides a convenient anchor point for attachment to various support materials without significantly perturbing the catalytically active metal center coordinated by the imidazole rings.

Supported Systems: Research into heterogeneous catalysis has explored the use of imidazole-functionalized supports. For example, a silica-based solid catalyst with immobilized imidazole moieties has been developed for the synthesis of N-glycine derivatives. ajgreenchem.com This system demonstrates the principle of using a solid support to heterogenize a catalyst containing the core components of the ligand of interest. The catalyst showed high yield and could be easily separated from the reaction mixture. ajgreenchem.com

Metal-Organic Frameworks (MOFs) containing imidazole units are another class of heterogeneous catalysts. A chromium-based MOF, MIL-101, has been used as an efficient catalyst for the synthesis of trisubstituted imidazoles under solvent-free conditions. mdpi.com The reusability of this catalyst was demonstrated over several cycles with only a slight decrease in activity, showcasing the robustness of such heterogeneous systems. mdpi.com

Furthermore, copper(II) immobilized on a cross-linked chitosan (B1678972) biocomposite has been used as a heterogeneous catalyst for the synthesis of N-aryl propargylamines. rsc.org This work highlights the potential for creating sustainable catalytic systems by combining bio-polymers with metal complexes of nitrogen-containing ligands.

Table 2: Examples of Heterogeneous Catalysis Using Immobilized Imidazole-Related Systems This table provides examples of heterogeneous catalysts containing imidazole or glycine-like functionalities to illustrate the principles of supported catalytic systems.

Catalyst SystemSupport MaterialReaction TypeKey FeaturesReference
Imidazole-functionalized catalystSilica (B1680970)N-Glycine derivative synthesisHeterogeneous, reusable catalyst with high product yield. ajgreenchem.com
MIL-101(Cr)Metal-Organic FrameworkTrisubstituted imidazole synthesisSolvent-free conditions, high efficiency, and catalyst recyclability. mdpi.com
CS-PDB@Cu(NO₃)₂Chitosan BiocompositeA³-coupling (synthesis of N-aryl propargylamines)Biopolymer support, good to high yields, and catalyst is recyclable. rsc.org

Supramolecular Chemistry and Self Assembly Processes

Investigation of Hydrogen Bonding Networks Involving Imidazole (B134444) and Glycine (B1666218) Moieties

The glycine and imidazole components of N-[Di(1H-imidazol-2-yl)methyl]glycine are key to its ability to form extensive hydrogen bonding networks. The carboxylic acid group of the glycine moiety offers a strong hydrogen bond donor (-OH) and acceptor (C=O). Simultaneously, the imidazole rings provide N-H donor groups and sp²-hybridized nitrogen atoms that act as hydrogen bond acceptors.

π-π Stacking Interactions between Imidazole Rings

The aromatic imidazole rings of this compound are capable of engaging in π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent rings, are crucial in stabilizing the three-dimensional structure of molecular assemblies.

Formation of Host-Guest Systems or Molecular Assemblies

The structural features of this compound, including its flexible glycine linker and the presence of multiple binding sites, suggest its potential to participate in the formation of host-guest systems. The molecule could act as a guest, fitting into the cavity of a larger host molecule, or potentially self-assemble to form a host-like structure capable of encapsulating smaller molecules or ions.

The formation of such molecular assemblies is driven by a combination of the intermolecular forces previously discussed. The specific recognition between host and guest is determined by factors such as size, shape, and chemical complementarity. The study of these systems is fundamental to the development of new sensors, catalysts, and drug delivery vehicles.

Self-Assembly Phenomena in Solution and Solid State

The ability of this compound to engage in multiple, directional, non-covalent interactions drives its self-assembly into ordered structures. In solution, the balance between solute-solute and solute-solvent interactions will determine the nature and stability of the resulting aggregates. Depending on the concentration and solvent conditions, various assemblies, from simple dimers to larger oligomers or even nano-sized structures, could be formed.

In the solid state, these intermolecular interactions lead to the formation of a crystalline lattice. The specific packing arrangement, or crystal polymorphism, is a direct consequence of the optimization of hydrogen bonding and π-π stacking interactions to achieve the most stable thermodynamic state. The study of the solid-state structure through techniques like X-ray crystallography is essential to fully understand the intricate network of interactions at play.

Advanced Analytical Methodologies for Characterization

Development of Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex samples and the unambiguous identification of target compounds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the characterization of "N-[Di(1H-imidazol-2-yl)methyl]glycine."

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique ideal for the analysis of non-volatile and thermally labile compounds like N-substituted amino acids. For "this compound," reverse-phase or hydrophilic interaction liquid chromatography (HILIC) could be employed for separation. Given the polar nature of the glycine (B1666218) and imidazole (B134444) moieties, HILIC may offer superior retention and separation from other polar matrix components.

A typical LC-MS/MS method would involve the following:

Sample Preparation: Simple dissolution in a suitable solvent, such as a methanol/water mixture, followed by filtration.

Chromatographic Separation: A HILIC column with a gradient elution using a mobile phase system of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) would likely provide good peak shape and retention.

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode would be effective due to the basic nitrogen atoms in the imidazole rings, which are readily protonated. Tandem mass spectrometry (MS/MS) analysis in Multiple Reaction Monitoring (MRM) mode would provide high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions would be monitored. For instance, the protonated molecule [M+H]⁺ would be selected as the precursor ion and fragmented to produce characteristic product ions.

While specific experimental data for "this compound" is not extensively published, based on the analysis of similar N-substituted glycine derivatives and imidazole-containing compounds, a prospective LC-MS/MS data table can be constructed. nih.govresearchgate.netnih.govshimadzu.comyoutube.comwiley.com

Table 1: Prospective LC-MS/MS Parameters and Expected Ion Transitions for this compound

ParameterValue/Description
LC Column HILIC (e.g., Amide or Cyano phase)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2-0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺ Calculated m/z
Potential Product Ions Fragments from loss of glycine moiety, cleavage of the methyl-imidazole bond, or imidazole ring opening.

Note: The exact m/z values would depend on the precise molecular weight of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of "this compound," derivatization is a mandatory step to increase its volatility and thermal stability. sigmaaldrich.com A common approach for amino acids and related compounds is silylation, which replaces active hydrogens on the carboxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. nist.gov

The analytical workflow would be:

Derivatization: Reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form the volatile TMS derivative.

GC Separation: The derivative would be injected into a GC equipped with a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). A temperature-programmed oven would be used to elute the compound.

MS Detection: Electron ionization (EI) would be used to generate a characteristic fragmentation pattern, which serves as a fingerprint for the compound, allowing for its identification by comparison with a spectral library or through interpretation of the fragmentation pathways.

Table 2: Hypothetical GC-MS Data for the Tris-TMS Derivative of this compound

ParameterValue/Description
Derivatizing Agent BSTFA with 1% TMCS
GC Column DB-5ms (30 m x 0.25 mm x 0.25 µm)
Oven Program 100°C (2 min), ramp to 300°C at 15°C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Expected Key Fragments Fragments corresponding to the loss of a methyl group, a TMS group, the carboxyl-TMS group, and characteristic ions from the di-imidazolyl-methyl moiety.

Capillary Electrophoresis (CE) and Microfluidic Applications for Separation and Analysis

Capillary electrophoresis is a high-efficiency separation technique that is well-suited for the analysis of charged species, making it an excellent choice for the amphoteric "this compound". The separation is based on the differential migration of analytes in an electric field.

Capillary Zone Electrophoresis (CZE)

In CZE, the separation of "this compound" could be achieved by controlling the pH of the background electrolyte (BGE). At a low pH (e.g., below the pKa of the carboxyl group), the compound would be positively charged due to the protonation of the imidazole and amino nitrogens, and would migrate towards the cathode. At a high pH (e.g., above the pKa of the imidazole nitrogens), the compound would be negatively charged due to the deprotonation of the carboxylic acid, and its migration would be altered. This pH-dependent mobility is a key parameter for method optimization. nih.gov

Key aspects of a CZE method would include:

Capillary: A fused-silica capillary, either bare or coated to control the electroosmotic flow (EOF).

Background Electrolyte: Phosphate or borate (B1201080) buffers are commonly used. The pH and concentration of the BGE would be optimized to achieve the best separation efficiency and analysis time. nih.gov

Detection: UV detection would be suitable due to the presence of the imidazole rings, which absorb in the low UV region (around 200-220 nm).

Microfluidic Applications

Microfluidic devices, or "lab-on-a-chip" systems, integrate the steps of an analytical process onto a small chip. For the analysis of "this compound," a microfluidic chip could be designed to perform rapid electrophoretic separations. The advantages include significantly reduced analysis times, lower consumption of sample and reagents, and the potential for high-throughput analysis.

Table 3: Representative Capillary Electrophoresis Parameters for the Analysis of Imidazole-Containing Compounds

ParameterValue/Description
Technique Capillary Zone Electrophoresis (CZE)
Capillary Fused-silica, 50 µm i.d., 50 cm total length
Background Electrolyte 25 mM Phosphate buffer, pH 2.5 or 9.0
Applied Voltage 15-25 kV
Temperature 25°C
Detection UV at 214 nm

Electrochemical Methods for Detection and Redox Characterization

Electrochemical methods can provide valuable information about the redox properties of "this compound," specifically the reactivity of the imidazole moieties. Cyclic voltammetry (CV) is a primary technique for this purpose.

Cyclic Voltammetry (CV)

A CV experiment would involve scanning the potential of a working electrode in a solution containing the compound and a supporting electrolyte. The resulting voltammogram (a plot of current vs. potential) can reveal the potentials at which the compound is oxidized or reduced. The imidazole ring can undergo electrochemical oxidation. researchgate.net The presence of two imidazole rings might lead to interesting electrochemical behavior, potentially showing one or two oxidation steps depending on the electronic communication between the rings.

The information obtained from CV can include:

Redox Potentials: The potentials at which oxidation and reduction occur, providing insight into the electron-donating or -accepting nature of the molecule.

Reversibility: Whether the redox processes are reversible or irreversible, which gives information about the stability of the oxidized or reduced forms.

Mechanism: In some cases, the shape of the voltammogram can provide clues about the mechanism of the electrochemical reaction.

Table 4: Parameters of Interest in an Electrochemical Study of this compound

ParameterDescription
Technique Cyclic Voltammetry (CV)
Working Electrode Glassy Carbon Electrode (GCE) or Platinum Electrode
Reference Electrode Ag/AgCl or Saturated Calomel Electrode (SCE)
Counter Electrode Platinum wire
Solvent/Supporting Electrolyte Acetonitrile with 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP)
Key Measurements Anodic peak potential (Epa), Cathodic peak potential (Epc), Peak currents (Ipa, Ipc)

The electrochemical characterization would be crucial for understanding the potential role of "this compound" in redox processes, for developing electrochemical sensors, or for predicting its metabolic fate if it involves redox transformations. nih.gov

Future Directions and Emerging Research Avenues

Exploration of N-[Di(1H-imidazol-2-yl)methyl]glycine in Advanced Materials Science

The exploration of this compound in advanced materials science is a burgeoning field with considerable potential. The imidazole (B134444) moieties of this compound are known to be excellent ligands for a variety of metal ions, making it an ideal building block for novel coordination polymers and metal-organic frameworks (MOFs). The glycine (B1666218) component adds another layer of functionality, potentially influencing the solubility, stability, and guest-hosting capabilities of the resulting materials.

The potential applications for materials derived from this compound are extensive. The porous nature of MOFs makes them suitable for gas storage and separation, while the catalytic activity of embedded metal centers could be harnessed for various chemical transformations. Furthermore, the introduction of 2-methylimidazole (B133640) as a modulator in the synthesis of a 2D Cu-based MOF has been shown to enhance its catalytic performance in the hydrodeoxygenation of biomass-derived molecules. rsc.org This suggests that the specific structure of the imidazole ligand plays a critical role in the material's function, highlighting the potential for this compound to impart unique catalytic properties.

Design and Synthesis of this compound-Based Polymers or Frameworks

The design and synthesis of polymers and frameworks based on this compound would likely involve leveraging the coordination chemistry of its imidazole groups and the potential for covalent linkage through its glycine backbone. Synthetic strategies could include solvothermal or hydrothermal methods, which are commonly employed for the creation of MOFs. In these approaches, this compound would be reacted with various metal salts, with the choice of metal ion and reaction conditions influencing the final topology and properties of the framework.

The synthesis of related imidazole derivatives provides a foundation for these efforts. For example, the synthesis of N-substituted 1-amino-2,3-dihydro-1H-imidazole-2-thione-N-nucleosides involves the fusion of imidazole precursors with sugar moieties in the presence of a catalyst. nih.gov While the specific reactions differ, the principles of activating and linking imidazole-containing molecules are relevant. Similarly, the base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazol-2-ones demonstrates the chemical versatility of imidazole precursors under specific reaction conditions. acs.org

The resulting polymers or frameworks could exhibit a range of properties depending on their composition and structure. For instance, a Zn(II) MOF constructed with a bis-imidazole ligand has been shown to have a two-dimensional network structure with one-dimensional water chains penetrating the grids. nih.gov This highlights the potential for creating materials with defined channels and pores by using this compound. The glycine component could also be modified pre- or post-synthesis to introduce additional functional groups, further tailoring the material's properties for specific applications.

Table 1: Potential Properties of this compound-Based Materials

PropertyPotential ApplicationRationale based on Related Compounds
PorosityGas Storage/SeparationMOFs derived from imidazole ligands often exhibit porous structures.
Catalytic ActivityChemical SynthesisMetal centers coordinated by imidazole can act as catalytic sites. rsc.org
LuminescenceSensing and DetectionZn(II) MOFs with imidazole ligands have shown luminescence sensing capabilities. nih.gov
Hydrogen BondingStructural StabilityThe glycine moiety can participate in hydrogen bonding, enhancing framework stability. nih.gov

Further Elucidation of this compound Reactivity under Non-Standard Conditions

Investigating the reactivity of this compound under non-standard conditions, such as high temperature, high pressure, or in the presence of strong bases or catalysts, is crucial for understanding its stability and potential for transformation. Studies on related compounds offer some insights. For example, the thermal rearrangement of certain N-substituted imidazole derivatives at high temperatures has been observed, suggesting that the core structure of this compound may undergo transformations under thermal stress. nih.gov

The behavior of imidazole-containing MOFs under heat treatment is also informative. The preparation of a catalytically active material from a Cu-based MOF involved heat treatment under an inert atmosphere, which likely resulted in controlled decomposition or rearrangement of the framework to create active sites. rsc.org Understanding how this compound and its derived materials behave under such conditions is essential for applications in catalysis and materials processing.

Furthermore, the base-catalyzed synthesis of imidazol-2-ones from propargylic ureas under ambient conditions highlights the reactivity of the imidazole precursor's backbone. acs.org Exploring the reactivity of this compound with strong bases or other catalysts could reveal pathways to new derivatives or polymeric structures. DFT studies on related systems have suggested that a base-mediated isomerization step is a feasible reaction pathway, indicating the potential for complex reaction mechanisms. acs.org

Integration into Advanced Analytical Probes or Sensors

The integration of this compound into advanced analytical probes and sensors represents a highly promising research direction. The ability of its imidazole groups to coordinate with metal ions can be exploited for the detection of specific analytes. A key example is the use of a Zn(II) MOF based on a bis-imidazole ligand for the highly selective luminescence sensing of Fe³⁺ and Cr₂O₇²⁻ ions in aqueous solution. nih.gov The mechanism of sensing in such materials often involves the quenching or enhancement of luminescence upon interaction with the target analyte.

It is plausible that a MOF or coordination polymer constructed from this compound and a suitable metal ion, such as Zn(II) or Cd(II), could exhibit similar sensing capabilities. The specific selectivity and sensitivity of the sensor would be determined by the nature of the metal center, the topology of the framework, and the interactions between the framework and the analyte. The glycine moiety could also play a role by influencing the hydrophilicity and accessibility of the sensing sites.

Beyond luminescence-based sensing, materials incorporating this compound could be developed for other analytical applications. For example, they could be used as the active component in electrochemical sensors, where the binding of an analyte to the material would result in a measurable change in electrical properties. The versatility of the this compound ligand makes it a strong candidate for the development of a new generation of selective and sensitive analytical tools.

Q & A

Q. What are the optimal synthetic routes for N-[Di(1H-imidazol-2-yl)methyl]glycine, and how can purity be maximized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions between glycine derivatives and imidazole-containing precursors. For example, a bis(imidazolylmethyl)glycine chelator was synthesized via reaction of 1,4,7,10-tetraazacyclododecane with N-(1H-imidazol-2-yl)chloroacetamide under controlled pH (8–9) and temperature (40–60°C), yielding >70% purity . Purification via column chromatography (silica gel, methanol/chloroform gradient) or recrystallization (ethanol/water) is recommended. Monitoring reaction progress with TLC (Rf ~0.3 in 1:1 EtOAc/hexane) ensures intermediate stability.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Detect backbone and imidazole protons, but exchangeable NH/OH hydrogens (e.g., amide protons) may be absent in D₂O due to rapid exchange . Use deuterated DMSO for broader signal detection.
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 265.1 for C₁₁H₁₃N₅O₂) .
  • FT-IR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and imidazole C-N stretches (~1600 cm⁻¹).
  • XRD : Resolve crystal structure if single crystals form (e.g., monoclinic P2₁/c space group observed in analogous imidazole-glycine complexes) .

Pitfalls : Overlapping NMR signals (e.g., imidazole CH vs. glycine CH₂) require 2D techniques like COSY or HSQC. CEST (Chemical Exchange Saturation Transfer) may detect "invisible" protons in aqueous media .

Advanced Research Questions

Q. How does this compound coordinate transition metals, and what implications does this have for MRI contrast agents?

Methodological Answer: The compound acts as an octadentate ligand, binding via two imidazole nitrogens, glycine carboxylate, and amine groups. Coordination with lanthanides (e.g., Tm³⁺) enhances paraCEST MRI contrast by creating exchangeable protons (e.g., amide NH) with slow-to-intermediate exchange rates (kₑₓ ~100–1000 s⁻¹), detectable at 50–100 ppm offsets . Stability constants (log K ~15–18 for Ln³⁺) are determined via pH potentiometry.

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., NMR shifts)?

Methodological Answer:

  • Validation Workflow :
    • Compare DFT-calculated shifts (B3LYP/6-311+G(d,p)) with experimental NMR.
    • If discrepancies arise (Δδ > 0.5 ppm), assess solvent effects (e.g., implicit vs. explicit solvation models).
    • Use heteronuclear HMBC to correlate ambiguous protons with carbons .
    • Confirm tautomerism (e.g., imidazole NH vs. glycine NH₂) via variable-temperature NMR.

Case Study : In a Tm³⁺ complex, CEST revealed exchangeable protons undetected by direct NMR, resolving conflicting data .

Q. What strategies enable the study of biological interactions between this compound and enzymes?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) with enzymes (e.g., histidine-tagged proteins).
  • Molecular Docking (AutoDock Vina) : Screen potential binding pockets using the compound’s imidazole groups as hydrogen-bond donors.
  • Competitive Assays : Test inhibition of metalloenzymes (e.g., carbonic anhydrase) by monitoring activity loss in the presence of Zn²⁺/Fe³⁺ chelated by the compound .

Caution : Account for cellular uptake barriers (e.g., logP ~−1.5 limits membrane permeability) by derivatizing with ester prodrugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.